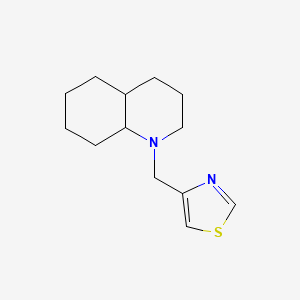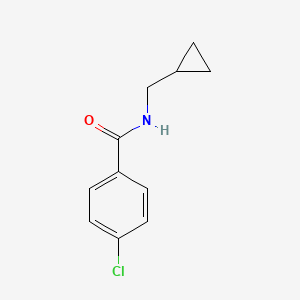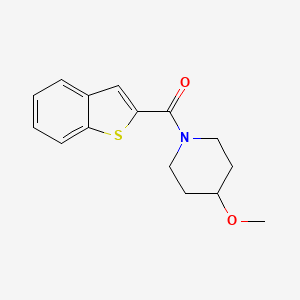
N-(cyclopropylmethyl)quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)quinoline-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 is a promising therapeutic agent for the treatment of cancer due to its ability to selectively target cancer cells while sparing normal cells.
Mechanism of Action
N-(cyclopropylmethyl)quinoline-2-carboxamide works by binding to the DNA template and inhibiting the elongation of RNA polymerase I, which is responsible for the synthesis of ribosomal RNA. This leads to the selective killing of cancer cells, as they are more dependent on ribosomal RNA synthesis than normal cells. N-(cyclopropylmethyl)quinoline-2-carboxamide has also been shown to induce DNA damage and activate the p53 pathway, which is important for tumor suppression.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)quinoline-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. N-(cyclopropylmethyl)quinoline-2-carboxamide has also been shown to inhibit angiogenesis, which is important for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
N-(cyclopropylmethyl)quinoline-2-carboxamide has a number of advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has also been extensively studied and has a well-established mechanism of action. However, N-(cyclopropylmethyl)quinoline-2-carboxamide also has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which can make it difficult to study in animal models. It also has the potential to cause DNA damage, which can complicate the interpretation of results.
Future Directions
There are a number of future directions for the study of N-(cyclopropylmethyl)quinoline-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of RNA polymerase I transcription. Another area of interest is the use of N-(cyclopropylmethyl)quinoline-2-carboxamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the development of biomarkers for N-(cyclopropylmethyl)quinoline-2-carboxamide sensitivity could help to identify patients who are most likely to benefit from treatment. Finally, the use of N-(cyclopropylmethyl)quinoline-2-carboxamide in combination with immunotherapy could be a promising approach for the treatment of cancer.
Synthesis Methods
The synthesis of N-(cyclopropylmethyl)quinoline-2-carboxamide involves the reaction of 2-chloro-6-fluoroquinoline with cyclopropylmethylamine in the presence of a base. The resulting intermediate is then reacted with the appropriate acid chloride to yield N-(cyclopropylmethyl)quinoline-2-carboxamide. The synthesis of N-(cyclopropylmethyl)quinoline-2-carboxamide is a multi-step process that requires careful attention to detail and purification.
Scientific Research Applications
N-(cyclopropylmethyl)quinoline-2-carboxamide has been extensively studied for its potential as a cancer therapy. It has been shown to be effective against a wide range of cancer types, including breast, ovarian, and pancreatic cancer. N-(cyclopropylmethyl)quinoline-2-carboxamide works by selectively inhibiting RNA polymerase I transcription, which is overactive in cancer cells. This leads to the selective killing of cancer cells while sparing normal cells.
properties
IUPAC Name |
N-(cyclopropylmethyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14(15-9-10-5-6-10)13-8-7-11-3-1-2-4-12(11)16-13/h1-4,7-8,10H,5-6,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZOECPFMQDAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7508186.png)

![3-(2-methoxyethyl)spiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7508198.png)
![3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]benzonitrile;hydrochloride](/img/structure/B7508200.png)

![[6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508212.png)



